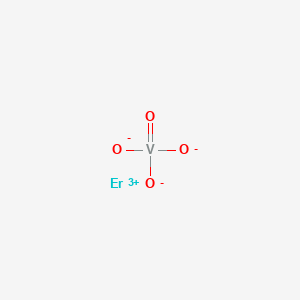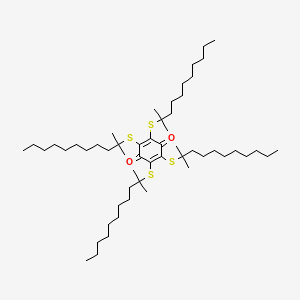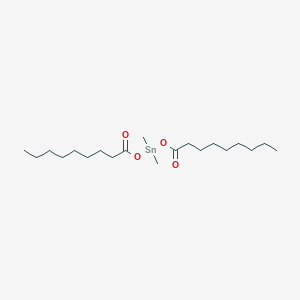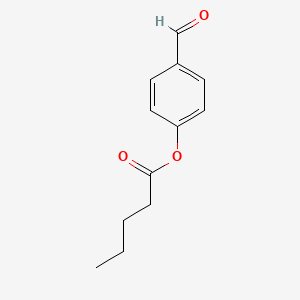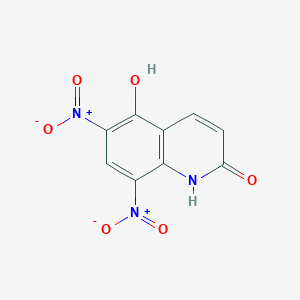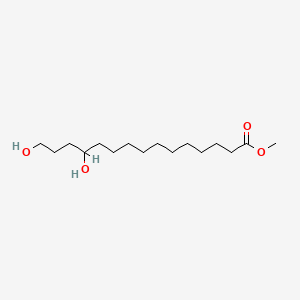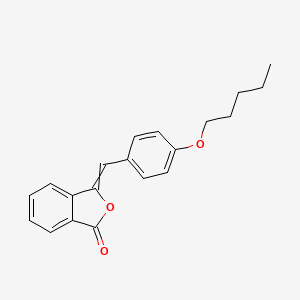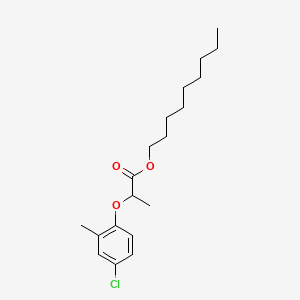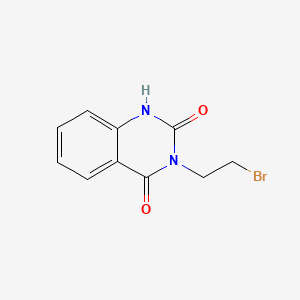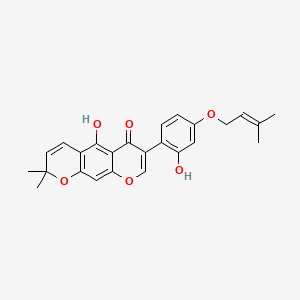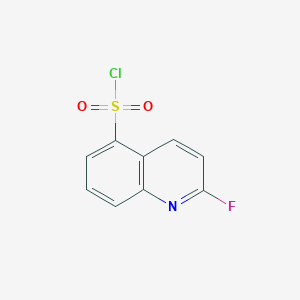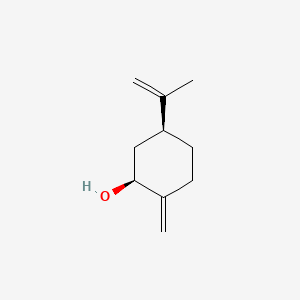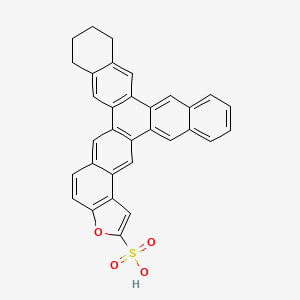
Sulfotrinaphthyleneofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfotrinaphthyleneofuran is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of sulfotrinaphthyleneofuran involves multiple steps and specific reaction conditions. One common synthetic route includes the sulfonation of naphthalene derivatives followed by cyclization with furan. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the sulfonated intermediate. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Sulfotrinaphthyleneofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents. .
Scientific Research Applications
Sulfotrinaphthyleneofuran has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent for certain diseases.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of sulfotrinaphthyleneofuran involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or alteration of cellular processes .
Comparison with Similar Compounds
Sulfotrinaphthyleneofuran can be compared to other similar compounds, such as sulfonated naphthalene derivatives and furan-based compounds. What sets this compound apart is its unique combination of a sulfonated naphthalene moiety with a furan ring, which imparts distinct chemical and biological properties. Similar compounds include sulfonaphthalene, furan-2-sulfonic acid, and naphthofuran derivatives .
Properties
CAS No. |
94335-68-9 |
|---|---|
Molecular Formula |
C32H22O4S |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
28-oxaoctacyclo[20.11.0.02,11.04,9.012,21.014,19.024,32.025,29]tritriaconta-1(22),2(11),3,9,12,14,16,18,20,23,25(29),26,30,32-tetradecaene-27-sulfonic acid |
InChI |
InChI=1S/C32H22O4S/c33-37(34,35)32-17-30-23-16-29-27-14-21-8-4-3-6-19(21)12-25(27)24-11-18-5-1-2-7-20(18)13-26(24)28(29)15-22(23)9-10-31(30)36-32/h3-4,6,8-17H,1-2,5,7H2,(H,33,34,35) |
InChI Key |
CCIFAFWTXYRLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C4=CC5=CC=CC=C5C=C4C6=C3C=C7C=CC8=C(C7=C6)C=C(O8)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


